molecular formula C8H14ClN3O B2985905 2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride CAS No. 2361643-76-5

2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride

Cat. No.: B2985905
CAS No.: 2361643-76-5
M. Wt: 203.67
InChI Key: LASUVOZRWNNTNY-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride is a chemical compound with the molecular formula C8H13N3O·HCl. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride typically involves the reaction of 4-(dimethylamino)pyridazine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride is unique due to the presence of both the dimethylamino and ethanol groups, which confer specific chemical and biological properties. These functional groups enhance the compound’s solubility, reactivity, and potential biological activities compared to its analogs .

Properties

IUPAC Name

2-[4-(dimethylamino)pyridazin-3-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-11(2)8-3-5-9-10-7(8)4-6-12;/h3,5,12H,4,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASUVOZRWNNTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=NC=C1)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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